molecular formula C8H10FN3O5 B1224449 Fluoroazomycin arabinoside F-18 CAS No. 864084-85-5

Fluoroazomycin arabinoside F-18

カタログ番号 B1224449
CAS番号: 864084-85-5
分子量: 246.18 g/mol
InChIキー: LPZSRGRDVVGMMX-FJBGPTLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorine F 18-fluoroazomycin Arabinoside is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity. Upon administration, fluorine F 18-fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography. Compared to 18F-misonidazole, fluorine F 18-fluoroazomycin arabinoside has a lower octanol:water partition coefficient;  it therefore has less tendency to accumulate in lipophilic tissues and exhibits a faster renal clearance, which may result in improved imaging of hypoxic tissue.
Fluoroazomycin arabinoside F-18 is under investigation in clinical trial NCT03257150 (A Study of the Use of Irreversible Electroporation in Pancreatic Ductal Cancer).

科学的研究の応用

1. Cancer Diagnostics and Tumor Hypoxia Imaging

Fluoroazomycin arabinoside F-18 (FAZA) is primarily used in positron emission tomography (PET) scans to diagnose tumor hypoxia, particularly in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC). Studies have shown that FAZA-PET scans effectively identify hypoxic regions within tumors, which is crucial as tumor hypoxia is associated with poor prognosis and treatment outcomes (Servagi-Vernat et al., 2014), (Piert et al., 2005).

2. Radiotherapy Planning and Assessment

FAZA's ability to accurately identify hypoxic tumor regions makes it useful in radiotherapy planning. It helps in delineating hypoxic volumes for dose escalation protocols and adaptive radiotherapy, improving treatment effectiveness (Iqbal et al., 2016), (Verwer et al., 2013).

3. Evaluating Treatment Efficacy

FAZA-PET scans are used to assess the effectiveness of treatments like chemoradiotherapy in cancer patients. The uptake of FAZA in lymph nodes and primary lesions correlates with treatment outcomes, thereby aiding in prognosis evaluation (Saga et al., 2015).

4. Hypoxia-Specific Radiotherapy Research

FAZA is being explored in research for its potential to enhance the efficacy of radiotherapy. Studies have demonstrated that FAZA, due to its hypoxia-specific uptake and rapid clearance, contributes to improved tumor-to-background ratios and image contrast, potentially aiding in more targeted radiotherapy (Kumar et al., 2009).

5. Understanding Tumor Perfusion and Hypoxia Relationship

Research utilizing FAZA-PET has provided insights into the relationship between tumor perfusion and hypoxia. This is critical for understanding tumor biology and for developing strategies to target hypoxic tumor areas effectively (Iqbal et al., 2015).

特性

CAS番号

864084-85-5

製品名

Fluoroazomycin arabinoside F-18

分子式

C8H10FN3O5

分子量

246.18 g/mol

IUPAC名

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1

InChIキー

LPZSRGRDVVGMMX-FJBGPTLJSA-N

異性体SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

正規SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

その他のCAS番号

864084-85-5

同義語

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole
(18F)-FAZA
(18F)FAZA
(18F)fluoro-azomycinarabino-furanoside
(18F)fluoroazomycinarabinoside
18F-FAZA
18F-fluoroazomycin arabinoside
fluoroazomycin arabinoside
fluoroazomycinarabinoside

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroazomycin arabinoside F-18
Reactant of Route 2
Fluoroazomycin arabinoside F-18
Reactant of Route 3
Fluoroazomycin arabinoside F-18
Reactant of Route 4
Fluoroazomycin arabinoside F-18
Reactant of Route 5
Fluoroazomycin arabinoside F-18
Reactant of Route 6
Fluoroazomycin arabinoside F-18

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。